(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
The compound "(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone" features a complex structure comprising three key moieties:
- 2-Chloro-4-nitrophenyl group: A substituted aromatic ring with electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups at positions 4 and 2, respectively.
- Methanone bridge: A carbonyl group linking the aromatic ring to a piperazine ring.
- Piperazine-pyridazine system: A piperazine ring connected to a pyridazine heterocycle substituted with a 4-ethylpiperazine group.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN7O3/c1-2-25-7-9-26(10-8-25)19-5-6-20(24-23-19)27-11-13-28(14-12-27)21(30)17-4-3-16(29(31)32)15-18(17)22/h3-6,15H,2,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIENBPPGZBGXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS No. 898418-06-9) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H21ClN4O3, with a molecular weight of approximately 459.9 g/mol . The structure includes several functional groups such as nitro, chloro, and piperazine moieties, which are significant for its biological activity. Below is a summary of its structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN4O3 |
| Molecular Weight | 459.9 g/mol |
| CAS Number | 898418-06-9 |
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes within biological systems. The presence of multiple nitrogen atoms suggests potential interactions with neurotransmitter systems or enzymes involved in signaling pathways. Similar compounds have shown to act as inhibitors or modulators in various biochemical pathways, indicating that this compound may have therapeutic effects in conditions such as anxiety disorders and neurological disorders .
Antimicrobial Activity
Research indicates that derivatives containing piperazine and pyridazine moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogens, including Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .
Antitumor Activity
Some studies have explored the antitumor potential of related compounds, suggesting that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration .
Neuropharmacological Effects
The compound's structural features suggest it may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects. Compounds with similar piperazine structures have been documented to possess these properties .
Case Studies
Case Study 1: Antitubercular Activity
A series of novel substituted benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among them, compounds showed IC50 values ranging from 1.35 to 2.18 μM , indicating significant potency against this pathogen .
Case Study 2: Cytotoxicity Assessment
In evaluating the cytotoxicity of related compounds on human embryonic kidney (HEK-293) cells, it was found that most active compounds exhibited low toxicity, making them suitable candidates for further development in therapeutic applications .
Scientific Research Applications
(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a compound with potential applications as a pharmaceutical intermediate and drug candidate due to its structural features. The compound features a core piperazinyl-pyridazine scaffold.
Synthesis
The synthesis of this compound involves multi-step synthetic routes with careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress and purity of the reactions.
Structure
The molecular structure is characterized by a chloro-nitro phenyl group, a piperazine ring, and a pyridazine ring connected by a methanone linker. The three-dimensional conformation of the compound is crucial for understanding its interaction with biological targets and can be visualized using chemical drawing software or databases.
Potential Reactions
This compound can participate in chemical reactions typical of amides and nitro compounds:
- Reduction of the nitro group to an amine
- Nucleophilic aromatic substitution of the chloro group
- Amide hydrolysis under acidic or basic conditions
Each reaction requires specific conditions such as catalysts, solvents, and temperatures to optimize yield and selectivity.
Mechanism of Action and Applications
The mechanism of action for this compound likely involves interaction with specific receptors or enzymes in biological systems. The presence of multiple nitrogen atoms suggests potential interactions with neurotransmitter systems or enzymes involved in signaling pathways. Research into similar compounds indicates they may act as inhibitors or modulators in various biochemical pathways, which could lead to therapeutic effects in conditions such as anxiety disorders or neurological disorders.
Potential applications include:
- Pharmaceutical research
- Drug development
- Anxiety disorders
- Neurological disorders
Comparison with Similar Compounds
Substituted Phenyl-Piperazine Methanones
Compounds 12–15 () share the phenyl-piperazine-methanone core but differ in substituents on the aromatic ring :
| Compound ID | Substituents on Aromatic Ring | Melting Point (°C) | Key Features |
|---|---|---|---|
| 12 | 3-Methoxy-4-nitrophenyl | 185–187 | Nitro and methoxy groups enhance polarity; nitro group is reducible to amino (as in compound 14). |
| 13 | 3-(Methoxymethoxy)-4-nitrophenyl | 189–190 | Methoxymethoxy group increases steric bulk compared to methoxy. |
| 14 | 4-Amino-3-methoxyphenyl | N/A (viscous oil) | Reduction of nitro to amino alters electronic profile, increasing basicity. |
| 15 | 4-Amino-3-(methoxymethoxy)phenyl | N/A (viscous oil) | Similar to 14 but with additional methoxymethoxy group. |
Comparison with Target Compound :
- The target compound replaces the phenyl group with a 2-chloro-4-nitrophenyl moiety, introducing stronger electron-withdrawing effects.
- The absence of methoxy groups in the target compound reduces steric hindrance near the aromatic ring but increases electrophilicity due to nitro and chloro substituents.
Heterocyclic Variations
- Pyrimidine-Based Analogues (): The compound 11a-j features a pyrimidine ring instead of pyridazine, with sulfonyl substituents on piperazine . Sulfonyl groups enhance hydrophilicity and may influence binding to sulfhydryl-containing targets.
- Oxazole-Containing Analogues (): The compound in incorporates a 1,2-oxazol-4-yl group, introducing a five-membered heterocycle that may alter π-π stacking interactions compared to pyridazine .
Key Structural Differences :
Substituent Effects on Physicochemical Properties
Chloro and Nitro Groups
- (Compound 315216-82-1 ): Features a chloro-nitrobenzylidene group linked to a methoxyphenyl-piperazine. The nitro group’s position (3-nitro vs. 4-nitro in the target compound) may influence resonance stabilization and reactivity .
- (Compound A1329233 ): Contains a 3-chloro-4-methylphenyl group, where methyl substitution increases lipophilicity compared to nitro .
Q & A
What are the recommended multi-step synthetic pathways for synthesizing this compound, and what critical reaction parameters must be optimized?
Level: Basic
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyridazine-piperazine core. Key steps include:
- Step 1: Coupling of 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylic acid derivatives with piperazine via nucleophilic substitution or amidation reactions.
- Step 2: Introduction of the 2-chloro-4-nitrobenzoyl group using acyl chloride intermediates under anhydrous conditions (e.g., dichloromethane as solvent, room temperature).
- Optimization Parameters:
How can spectroscopic and chromatographic techniques be employed to confirm the compound’s structural integrity and purity?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS/ESI-MS): Validate molecular ion peaks (e.g., m/z 474.5 [M+H]⁺) and fragmentation patterns .
- HPLC-PDA: Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
How can researchers resolve contradictions in crystallographic data for structurally analogous compounds?
Level: Advanced
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond angles, unit cell parameters) may arise from:
- Polymorphism: Use temperature-controlled crystallization (e.g., slow evaporation in methanol) to isolate stable polymorphs .
- Disorder Modeling: Refine X-ray diffraction data with software like SHELXL, adjusting occupancy factors for disordered moieties (e.g., piperazine rings) .
- Validation: Cross-check with computational methods (DFT calculations for bond lengths/angles) .
What strategies are effective for optimizing reaction yields in the presence of competing side reactions (e.g., nitro group reduction)?
Level: Advanced
Methodological Answer:
- Protecting Groups: Temporarily protect the nitro group (e.g., using Boc or acetyl) during piperazine coupling to prevent reduction .
- Catalytic Systems: Employ Pd/C or Raney nickel under controlled hydrogen pressure (1–3 atm) for selective reductions .
- Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and minimize side reactions .
How can computational modeling predict the compound’s bioactivity and guide target identification?
Level: Advanced
Methodological Answer:
- Molecular Docking (AutoDock, Schrödinger): Screen against kinase or GPCR targets (e.g., GSK-3β) using the nitro group as a hydrogen bond acceptor .
- QSAR Models: Correlate substituent effects (e.g., chloro vs. fluoro analogs) with IC₅₀ values for cytotoxicity .
- MD Simulations: Analyze piperazine flexibility and ligand-receptor binding stability over 100 ns trajectories .
What in vitro assays are suitable for evaluating the compound’s mechanism of action in cancer cell lines?
Level: Advanced
Methodological Answer:
- Cell Viability (MTT Assay): Test IC₅₀ values in HeLa or MCF-7 cells (72-hour exposure, dose range 1–100 µM) .
- Apoptosis (Annexin V/PI Staining): Quantify early/late apoptotic populations via flow cytometry .
- Kinase Inhibition (ADP-Glo™): Measure ATP consumption in kinase assays (e.g., PI3K/Akt pathway) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
